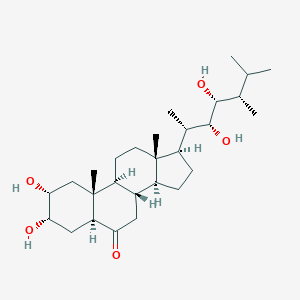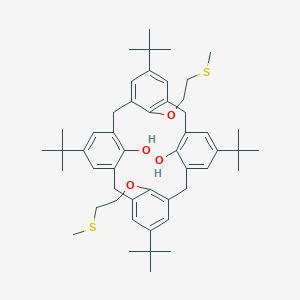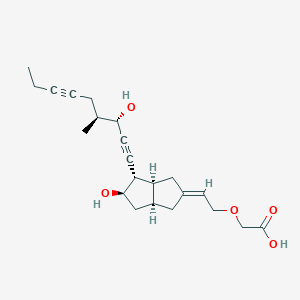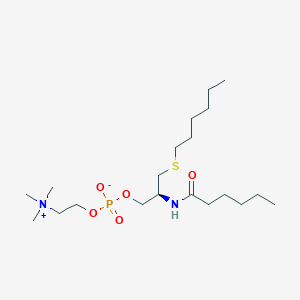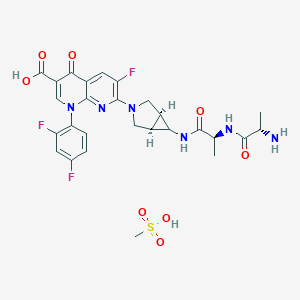
Alatrofloxacin mesylate
Overview
Description
Alatrofloxacin mesylate is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin. This compound was primarily used to treat a variety of bacterial infections. it was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity, which could lead to severe liver damage .
Mechanism of Action
Target of Action
Alatrofloxacin mesylate, also known as Alatrofloxacin, primarily targets Bacterial DNA gyrase and Topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Alatrofloxacin acts as an inhibitor of these enzymes . By binding to these targets, it interferes with the process of DNA replication in bacteria, thereby inhibiting bacterial growth and proliferation .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process, leading to cell death .
Pharmacokinetics
After intravenous administration, Alatrofloxacin is rapidly converted to Trovafloxacin, which is responsible for the therapeutic effect . Plasma concentrations of Alatrofloxacin are below quantifiable levels within 5 to 10 minutes of completion of a 1-hour infusion . .
Result of Action
The primary result of Alatrofloxacin’s action is the inhibition of bacterial growth and proliferation. By disrupting the DNA replication process, it causes bacterial cell death, effectively treating a variety of bacterial infections .
Action Environment
The action, efficacy, and stability of Alatrofloxacin can be influenced by various environmental factors For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism.
Biochemical Analysis
Biochemical Properties
Alatrofloxacin mesylate is a bacterial DNA gyrase inhibitor and a topoisomerase IV inhibitor . It interacts with these enzymes, preventing the relaxation of supercoiled DNA during DNA replication and transcription processes . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Cellular Effects
Upon intravenous administration, this compound is rapidly converted to trovafloxacin, which is responsible for the therapeutic effect . The plasma concentrations of Alatrofloxacin are below quantifiable levels within 5 to 10 minutes of completion of a 1-hour infusion . This rapid conversion and subsequent action suggest that this compound may have a significant impact on cellular processes, particularly those related to DNA replication and transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to trovafloxacin, which then inhibits bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and recombination . By inhibiting these enzymes, this compound disrupts these processes, leading to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its rapid conversion to trovafloxacin following intravenous administration . This conversion occurs within 5 to 10 minutes of the completion of a 1-hour infusion
Preparation Methods
Synthetic Routes and Reaction Conditions: Alatrofloxacin mesylate is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of the fluoroquinolone core structure, followed by the introduction of various functional groups to enhance its antibacterial properties. The final step involves the conversion of alatrofloxacin to its mesylate salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality checks to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Alatrofloxacin mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Alatrofloxacin mesylate has been extensively studied for its antimicrobial activity. Its applications include:
Chemistry: Used as a reference compound in the development of new fluoroquinolone antibiotics.
Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Medicine: Investigated for its potential to treat various bacterial infections, although its use has been limited due to safety concerns.
Industry: Utilized in the development of new antibacterial agents and in the study of drug resistance mechanisms
Comparison with Similar Compounds
Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .
Properties
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
| Record name | Alatrofloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
| Record name | Alatrofloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alatrofloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALATROFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


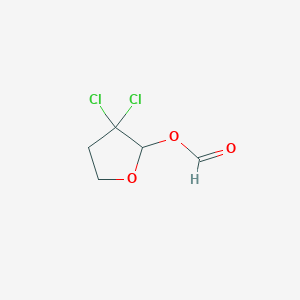
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
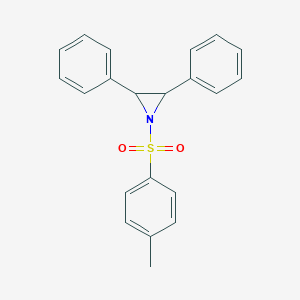
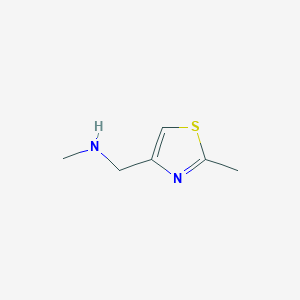
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)

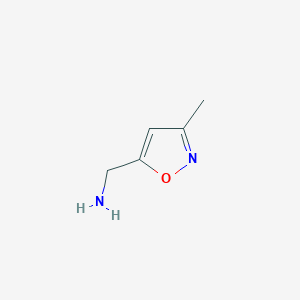

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)
